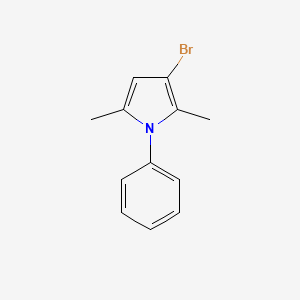
3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the third position, two methyl groups at the second and fifth positions, and a phenyl group at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 2,5-dimethyl-1-phenyl-1H-pyrrole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include oxidized forms of the pyrrole ring, such as pyrrole-2,5-diones.
Reduction: The major product is 2,5-dimethyl-1-phenyl-1H-pyrrole.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,5-dimethyl-1-phenyl-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-2,5-dimethyl-1-phenyl-1H-pyrrole:
Uniqueness
3-Bromo-2,5-dimethyl-1-phenyl-1H-pyrrole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
3-bromo-2,5-dimethyl-1-phenylpyrrole |
InChI |
InChI=1S/C12H12BrN/c1-9-8-12(13)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
HQWWIEZUHIHOGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




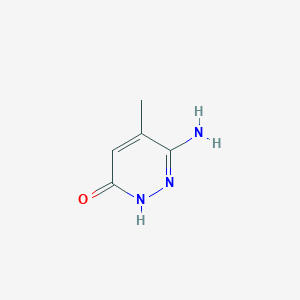
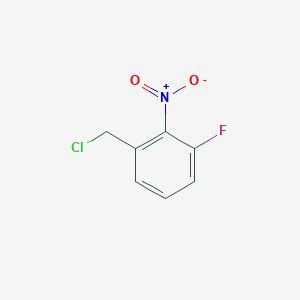

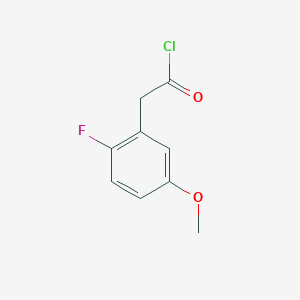
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
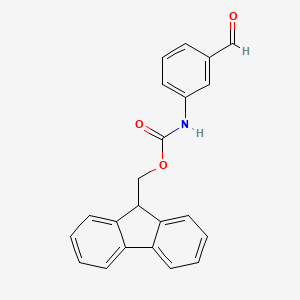
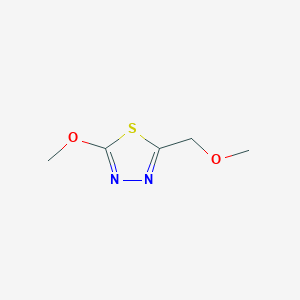
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
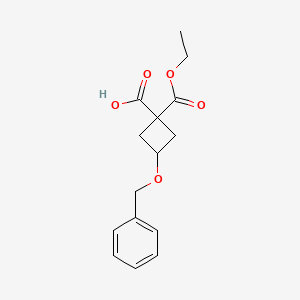
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
